N-(3-Chlorophenyl)-N'-(3-(2-methylpropoxy)-2-(1-pyrrolinyl)propyl)urea is a chemical compound that belongs to the class of substituted ureas. This compound features a chlorophenyl group and a complex side chain that includes a pyrrolinyl moiety, making it of interest in various scientific applications.
This compound is classified under organic compounds, specifically as a substituted urea. It exhibits potential biological activity, which may be explored in pharmaceutical contexts.
The synthesis of N-(3-Chlorophenyl)-N'-(3-(2-methylpropoxy)-2-(1-pyrrolinyl)propyl)urea typically involves several steps:
The synthesis may require specific conditions such as controlled temperature and pressure, as well as the use of solvents that facilitate the reaction without interfering with product formation. Additionally, purification steps like crystallization or chromatography are often necessary to isolate the final product.
The molecular structure of N-(3-Chlorophenyl)-N'-(3-(2-methylpropoxy)-2-(1-pyrrolinyl)propyl)urea can be represented as follows:
InChI=1S/C18H28ClN3O2/c1-13(2)10-9-15(21-14(13)11-20-12-18(19)22)17-16-5-4-6-8-23(16)7-3/h4-10H,11-12H2,1-3H3,(H2,19,20)(H,21,22)
KKBKFZUVDXWFKD-UHFFFAOYSA-N
This structure indicates a complex arrangement with multiple functional groups contributing to its chemical properties .
The exact mass is calculated to be 348.184 g/mol, and it possesses specific stereochemical configurations due to the presence of chiral centers within its structure.
The compound can undergo various chemical reactions typical for substituted ureas:
Reactions involving this compound require careful control of pH and temperature to prevent unwanted side reactions or degradation of sensitive functional groups.
The mechanism of action for N-(3-Chlorophenyl)-N'-(3-(2-methylpropoxy)-2-(1-pyrrolinyl)propyl)urea is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors.
Data suggests that compounds with similar structures could inhibit certain pathways or modulate receptor activities, potentially leading to therapeutic effects in pharmacological applications.
Relevant data regarding melting point and boiling point might not be readily available but can be determined through experimental methods.
N-(3-Chlorophenyl)-N'-(3-(2-methylpropoxy)-2-(1-pyrrolinyl)propyl)urea has potential applications in:
The exploration of this compound's biological activity could lead to significant advancements in medicinal chemistry and related fields.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5